![molecular formula C19H16N2O3 B2776122 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine CAS No. 685106-88-1](/img/structure/B2776122.png)
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a benzodioxole group, a phenyl group, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the production of nitric oxide
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its target, it may influence pathways involving nitric oxide signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with Nitric oxide synthase, an enzyme involved in the production of nitric oxide
Cellular Effects
Related compounds have been shown to have anticancer activity against various cancer cell lines
Molecular Mechanism
It is known to interact with Nitric oxide synthase, but the specifics of these interactions and how they result in changes in gene expression or enzyme activity are not clear .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is not currently available .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
The synthesis of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be introduced using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Coupling of the Benzodioxole and Pyrimidine Groups: The final step involves coupling the benzodioxole group with the pyrimidine ring under appropriate reaction conditions.
Chemical Reactions Analysis
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine can be compared with other similar compounds, such as:
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine: This compound also contains a benzodioxole group and a pyrimidine ring but differs in the presence of an imidazole group.
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3: This compound features a benzodioxole group and a pyrazole ring, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13(24-15-7-8-17-18(11-15)23-12-22-17)16-9-10-20-19(21-16)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDDTPKQHDBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
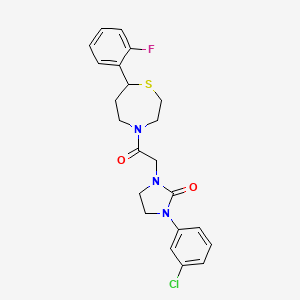
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
![N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776046.png)
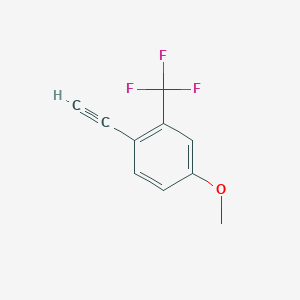
![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
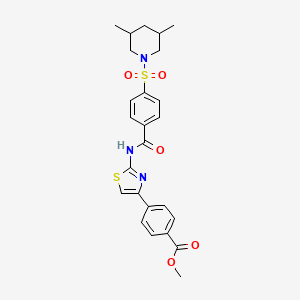
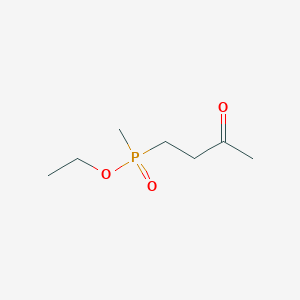
![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2776053.png)
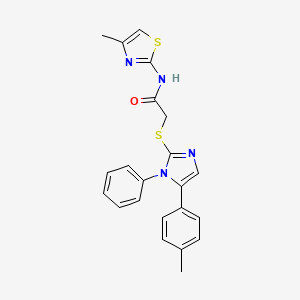
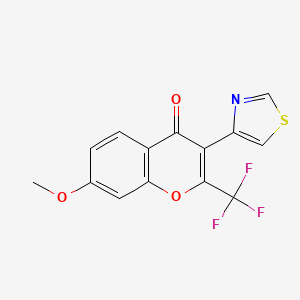
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)
